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Compound of Interest

Compound Name: 4-(Pyrimidin-2-yl)phenol

CAS No.: 68535-55-7

Cat. No.: B8753490

Get Quote

Executive Summary
4-(Pyrimidin-2-yl)phenol (Structure: a phenolic ring attached at the C4 position to the C2

position of a pyrimidine ring) represents a critical scaffold in medicinal chemistry, particularly in

the development of kinase inhibitors and liquid crystalline materials.[1] Its solubility profile is

governed by a competitive interplay between the lipophilic

-stacking interactions of the heteroaromatic core and the hydrogen-bonding capacity of the
phenolic hydroxyl group.[1]

This guide provides a derived solubility profile based on structure-activity relationships (SAR) of

close analogs (e.g., 4-(pyridin-2-yl)phenol), experimental protocols for precise determination,

and solvent recommendations for synthesis and formulation.[1]

Key Insight: The molecule exhibits an amphiphilic but predominantly lipophilic character. While

sparingly soluble in neutral aqueous media, it demonstrates high solubility in aprotic polar

solvents (DMSO, DMF) and pH-dependent solubility in aqueous buffers due to the phenolic

pKa (~9.5–10.0).[1]
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Physicochemical Basis of Solubility
To understand the solubility behavior of 4-(Pyrimidin-2-yl)phenol, we must analyze its

molecular interactions.[1]

Structural Determinants[1][2]
H-Bond Donor (HBD): 1 (Phenolic -OH).[1] This facilitates solubility in protic solvents like

Ethanol and Methanol.

H-Bond Acceptor (HBA): 3 (Two Pyrimidine Nitrogens + Phenolic Oxygen).[1] These sites

strongly interact with water and alcohols, but the overall lipophilicity of the aromatic rings

dominates.

-

Stacking: The planar phenyl-pyrimidine system encourages strong crystal lattice packing,
requiring significant solvent energy (enthalpy of solvation) to overcome the lattice energy.[1]

Predicted Properties (Based on Structural Analogs)
Property Value (Est.) Relevance to Solubility

Molecular Weight ~172.18 g/mol
Small molecule; favorable

kinetics.[1]

LogP (Octanol/Water) 2.0 – 2.5
Moderately lipophilic; prefers

organic phases.

pKa (Acidic) 9.8 ± 0.5

Phenol deprotonation at pH >

10 drastically increases

aqueous solubility.

pKa (Basic) ~1.0 – 2.0

Pyrimidine nitrogens are

weakly basic; solubility

increases in strong acid (pH <

1).

Solubility Profile in Organic Solvents[2][3]
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The following data categorizes solvent suitability based on polarity and interaction

mechanisms. Note: Values are derived from high-confidence analogs such as 4-(pyridin-2-

yl)phenol and general phenylpyrimidine derivatives.[1]

Primary Solvent Classes
Solvent Class

Representative
Solvents

Solubility Rating Mechanism / Usage

Dipolar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)

Primary Stock

Solvent. Disrupts

lattice via strong

dipole interactions

without H-bond

donation.[1]

Protic Polar Methanol, Ethanol
Moderate (10–30

mg/mL)

Recrystallization.

Good solubility at

reflux; moderate/low

at RT. Ideal for

purification.

Chlorinated DCM, Chloroform
Moderate (5–20

mg/mL)

Useful for liquid-liquid

extraction (organic

phase).[1]

Ethers THF, 1,4-Dioxane Moderate

Good for synthetic

reactions; often used

as co-solvents.[1]

Non-Polar Toluene, Hexane Low/Insoluble

Anti-solvent. Used to

precipitate the product

from polar solutions.

Aqueous Water (pH 7)
Very Low (<0.5

mg/mL)

Hydrophobic effect

dominates.

Aqueous Base 0.1M NaOH High

Deprotonation forms

the phenolate anion

(highly soluble).
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Thermodynamic Visualization (Solvation Mechanism)
The following diagram illustrates the competitive solvation mechanisms dictating the molecule's

behavior in different media.
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Figure 1: Mechanistic pathways of dissolution.[1] High solubility in DMSO is driven by the

solvent's ability to accept H-bonds from the phenol and interact with the aromatic

-system.[1]

Experimental Protocol: Solubility Determination
For researchers requiring precise thermodynamic values, the Shake-Flask Method coupled

with HPLC-UV quantification is the gold standard.[1] Do not rely on visual estimation for critical

formulation data.

Protocol Workflow
Materials:

Solid 4-(Pyrimidin-2-yl)phenol (>98% purity).[1]
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Target Solvents (HPLC Grade).

0.45 µm PTFE Syringe Filters (Nylon filters may bind the phenol).

Step-by-Step Methodology:

Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a sealed glass vial.

Equilibration: Agitate at constant temperature (25°C) for 24–48 hours using an orbital shaker.

Critical Check: Ensure solid is still present after 24 hours. If clear, add more solid.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated

PTFE filter.

Quantification (HPLC-UV):

Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

Inject onto C18 column. Detect at

(approx. 250–280 nm).

Calculate concentration against a standard curve prepared in DMSO.

Solubility Screening Workflow Diagram
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Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.
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Applications & Solvent Selection Guide
Chemical Synthesis (Suzuki Coupling)
When synthesizing derivatives of this scaffold, solvent choice affects reaction rate and yield.

Recommended:1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

Reasoning: The mixed solvent system solubilizes both the organic halide (lipophilic) and the

boronic acid/base (polar/inorganic), while the alcohol/water component stabilizes the

transition state.

Crystallization & Purification[1]
Solvent System: Hot Ethanol or Acetonitrile.

Protocol: Dissolve the crude solid in boiling ethanol. The compound is soluble at 78°C but

will crystallize upon cooling to 0°C due to the steep solubility-temperature gradient typical of

planar heteroaromatics.[1]

Biological Assays (Stock Solutions)
Vehicle:100% DMSO.

Concentration: Prepare 10 mM or 50 mM stocks.

Stability: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-

precipitation.[1]

Aqueous Dilution: When diluting into media, keep DMSO < 0.5% (v/v) to avoid cytotoxicity.

Rapid dilution may cause precipitation; slow addition with vortexing is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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